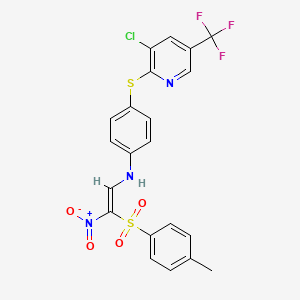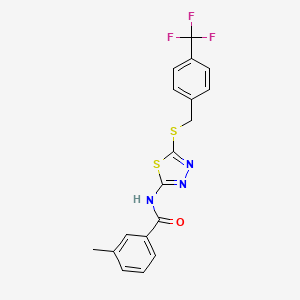
4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride” is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Its molecular formula is C11H17Cl3N2 and it has a molecular weight of 283.625 Da .
Synthesis Analysis
The synthesis of 4-aryl piperidines like “this compound” often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 4-aryl piperidine core . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 283.63 and a molecular formula of C11H17Cl3N2 . Other specific科学的研究の応用
Synthesis and Characterization
4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride has been utilized in various synthesis and characterization studies. Research into Co(III) complexes revealed synthesis and characterization through elemental analysis, IR, UV–Vis, 1H, and 13C NMR spectroscopy, highlighting its application in creating complexes with specific coordination polyhedra (Amirnasr et al., 2001). Another study focused on the synthesis, NMR study, and antioxidant potency of a related molecule, demonstrating its utility in creating compounds with potential antioxidant properties (Dineshkumar & Parthiban, 2022).
Chemical Reactions and Mechanisms
The compound has been instrumental in studies exploring chemical reactions and mechanisms. For instance, research on kinetics and mechanisms of reactions with alicyclic amines provides insights into the behavior of similar compounds under specific conditions (Castro et al., 2001). Another example includes the study of a formal [4 + 2] approach toward piperidin-4-ones via gold catalysis, showcasing its role in facilitating complex synthetic pathways (Cui, Peng, & Zhang, 2009).
Crystal Structure and Computational Studies
Research on novel synthesized compounds, such as the study on 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, demonstrates applications in X-ray crystallography and computational chemistry. These studies elucidate molecular geometry, hyperpolarizability, and other chemical properties, contributing to a deeper understanding of the compound's structure and reactivity (Fatma et al., 2017).
Antimicrobial and Antioxidant Activities
Further research has explored the antimicrobial and antioxidant activities of derivatives, such as the study on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives. These studies indicate the potential of this compound and its derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Drug Development Applications
Research into potential drug candidates for Alzheimer’s disease utilizing N-substituted derivatives highlights the application of this compound in drug discovery and development (Rehman et al., 2018).
特性
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCKLOJUPSPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2728432.png)
![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)

![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)
![3-Fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2728436.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2728437.png)

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-piperidin-1-ylethane-1,2-dione](/img/structure/B2728440.png)
![2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2728441.png)

![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2728448.png)
![2-(benzo[d]isoxazol-3-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2728449.png)


